molecular formula C5H11ClN4O2 B8038328 H-Orn(N3).HCl

H-Orn(N3).HCl

Cat. No.: B8038328
M. Wt: 194.62 g/mol
InChI Key: HBDWAEAKFVAPSA-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(N3).HCl typically involves the azidation of L-ornithine. One common method includes the reaction of L-ornithine with sodium azide (NaN3) in the presence of hydrochloric acid (HCl). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired azido derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. The reaction conditions are optimized to maximize yield and purity, often involving continuous monitoring and automated systems to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: H-Orn(N3).HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-Orn(N3).HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of protein modifications and labeling due to its azido group, which can participate in click chemistry reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Orn(N3).HCl is primarily related to its azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into various molecular frameworks .

Comparison with Similar Compounds

Uniqueness: H-Orn(N3).HCl is unique due to its combination of the ornithine backbone and the azido group, making it a versatile intermediate for various chemical transformations and applications. Its ability to participate in click chemistry and its potential for further functionalization distinguish it from other similar compounds .

Properties

IUPAC Name

[(1S)-4-azido-1-carboxybutyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWAEAKFVAPSA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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